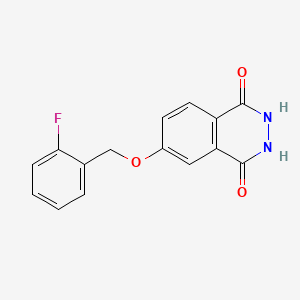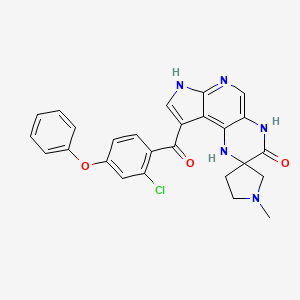
6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was discovered as part of a structure-guided design campaign and is selective for polo-like kinase 1 (PLK1) over BRD4-BD1 . This compound has shown significant potential in oncology research due to its ability to inhibit specific protein-protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of compound 6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the cyclopentyl, methyl, and propyl groups through selective reactions.
Coupling reactions: The final steps involve coupling the pteridine core with the benzamide moiety using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of compound 6 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Compound 6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pteridine core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various analogs of compound 6 with modified functional groups, which can be further studied for their biological activity.
Aplicaciones Científicas De Investigación
Compound 6 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study protein-protein interactions and enzyme inhibition.
Biology: Helps in understanding the role of PLK1 in cell cycle regulation and cancer progression.
Medicine: Potential therapeutic agent for the treatment of cancers that overexpress PLK1.
Industry: Can be used in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
Compound 6 exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:
PLK1 inhibition: Direct binding to the active site of PLK1, preventing its interaction with substrates.
Cell cycle arrest: Disruption of the normal cell cycle progression, leading to G2/M phase arrest.
Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dual BRD4/PLK1 inhibitor 23: Another compound from the same design campaign, but it inhibits both BRD4 and PLK1.
Vorasidenib: A brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenases 1 and 2.
ABBV-467: A highly potent, selective MCL-1 inhibitor.
Uniqueness
Compound 6 is unique due to its selective inhibition of PLK1 over other targets, making it a valuable tool for studying the specific role of PLK1 in cancer biology. Its high selectivity and potency make it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C26H36O8 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-oxo-4-[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D |
Clave InChI |
VHQHMYZONZIQMP-RWPORLSISA-N |
SMILES isomérico |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCC(=O)O)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


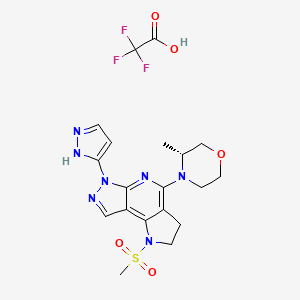
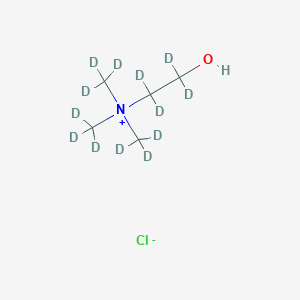
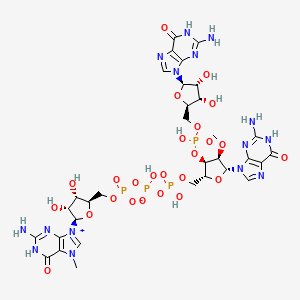
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)





![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

